molecular formula C16H19F2NO4 B2430190 (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2187426-81-7

(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2430190
CAS No.: 2187426-81-7
M. Wt: 327.328
InChI Key: NCUUKHSFJJXMGC-NEPJUHHUSA-N
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Description

(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
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Properties

IUPAC Name

(3R,4S)-4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUUKHSFJJXMGC-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity
The compound (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has the following characteristics:

  • Molecular Formula : C16H19F2NO4
  • Molecular Weight : 327.34 g/mol
  • CAS Number : 2187426-81-7

This compound belongs to a class of pyrrolidine derivatives that have garnered interest due to their potential biological activities.

Research indicates that compounds like this compound may interact with various biological targets, primarily through inhibition of specific enzymatic pathways or receptor interactions. The difluorophenyl group is often associated with enhanced binding affinity and selectivity for certain biological targets due to its electronic properties.

Pharmacological Properties

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains with promising results.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Preliminary studies suggest that this compound might exhibit cytotoxic effects against cancer cell lines. The mechanism could involve induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Pendergrass et al. (2020)Demonstrated that pyrrolidine derivatives inhibited bacterial secretion systems significantly, suggesting a potential application in treating infections caused by resistant strains .
BenchChem AnalysisReported that several derivatives showed high purity and consistent activity in preliminary pharmacological assays.
PubChem DataCompounds with similar structures were noted for their diverse biological activities, including antimicrobial and anticancer effects .

In Vitro and In Vivo Studies

In vitro studies have been conducted to assess the efficacy of this compound in various biological assays:

  • In Vitro Cytotoxicity Assays : Tests on cancer cell lines indicated that the compound could reduce cell viability in a dose-dependent manner.
  • Animal Models : Preliminary in vivo studies suggested potential anti-inflammatory effects; however, further research is required to validate these findings and understand the pharmacokinetics involved.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stereochemical outcomes?

The compound’s reactivity is dictated by its pyrrolidine core, substituted with a 2,4-difluorophenyl group (electron-withdrawing effects) and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine nitrogen during synthesis. Stereochemical control at the C3 and C4 positions is critical for enantioselective interactions, as minor deviations can alter biological activity .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric excess (ee)?

Key steps include:

  • Chiral catalysts : Use of asymmetric hydrogenation or enzymatic resolution to control stereochemistry .
  • Reaction conditions : Low temperatures (0–5°C) and aprotic solvents (e.g., dichloromethane) minimize racemization .
  • Protecting groups : The Boc group prevents unwanted side reactions at the pyrrolidine nitrogen . Yield and ee can be monitored via chiral HPLC or NMR with chiral shift reagents .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for trans/cis configurations) .
  • LCMS/HPLC : Quantify purity (>95% typical for pharmacological studies) and detect impurities .
  • X-ray crystallography : Resolves absolute configuration in crystalline form .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments between experimental and computational data?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent modeling : Use density functional theory (DFT) with implicit solvent models (e.g., SMD) to match experimental NMR shifts .
  • Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers in the pyrrolidine ring .
  • Cross-validation : Compare experimental optical rotation with computed values (e.g., TDDFT) .

Q. What methodologies are effective for resolving conflicting kinetic data in its ester hydrolysis reactions?

Conflicting rate constants may stem from pH-dependent mechanisms (e.g., acid-catalyzed vs. base-promoted hydrolysis). Solutions include:

  • pH-rate profiling : Conduct reactions across pH 2–12 to identify dominant pathways .
  • Isotopic labeling : Use 18^{18}O-labeled water to track nucleophilic attack sites .
  • Computational modeling : Apply QM/MM simulations to map transition states .

Q. How can the compound’s structure-activity relationship (SAR) be explored for pharmacological applications?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) at the 2,4-difluorophenyl position to assess electronic effects on target binding .
  • Boc group replacement : Test alternative protecting groups (e.g., Fmoc) to modulate lipophilicity .
  • Biological assays : Pair SAR with enzyme inhibition assays (e.g., IC50_{50} measurements) to correlate structural changes with activity .

Q. What strategies mitigate low bioavailability observed in preclinical studies?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability .
  • Salt formation : Use sodium or lysine salts to improve aqueous solubility .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) without disrupting stereochemistry .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Discrepancies may arise from metabolic stability or tissue distribution. Approaches include:

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Tissue-specific PK/PD modeling : Measure compound concentrations in target organs .
  • Species differences : Compare human hepatocyte metabolism with rodent models .

Q. What experimental designs resolve ambiguities in regioselectivity during derivatization reactions?

  • Isotopic labeling : Introduce 19^{19}F NMR tags to track reaction pathways .
  • Competition experiments : React the compound with equimolar electrophiles to determine preferential sites .
  • Crystallographic snapshots : Capture intermediate structures via time-resolved X-ray .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Stereochemical Control

ParameterOptimal ValueImpact on eeReference
Temperature0–5°CReduces racemization
SolventDichloromethaneStabilizes intermediates
CatalystRu-BINAP complexAchieves >90% ee

Q. Table 2. Analytical Techniques for Purity Assessment

TechniqueDetection LimitApplication
Chiral HPLC0.1% impurityEnantiomeric excess
LCMS (ESI+)1 ppmMolecular ion confirmation
19^{19}F NMR5 mol%Fluorine environment

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